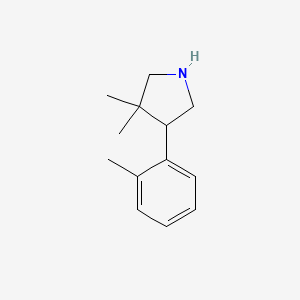
3,3-Dimethyl-4-(o-tolyl)pyrrolidine
Overview
Description
3,3-Dimethyl-4-(o-tolyl)pyrrolidine is a chemical compound used in scientific research . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3,3-Dimethyl-4-(o-tolyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings . For example, 3,3-Dimethyl-4-(o-tolyl)pyrrolidine can be synthesized by reducing tri-o-tolyl phosphine oxide or through a Grignard reaction with o-bromotoluene .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-4-(o-tolyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in 3,3-Dimethyl-4-(o-tolyl)pyrrolidine contributes to the molecule’s stereochemistry . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
-
Scientific Field: Drug Discovery
- Application Summary : Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The pyrrolidine ring and its derivatives are synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .
- Results or Outcomes : The use of pyrrolidine has led to the discovery of bioactive molecules with target selectivity . The structure–activity relationship (SAR) of the studied compounds has also been described .
-
Scientific Field: Synthesis of Biaryl Compounds
- Application Summary : o-Tolyl benzonitrile (OTBN), a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan, can be synthesized using organometallic catalysts .
- Methods of Application : The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .
- Results or Outcomes : The use of Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block .
-
Scientific Field: Antiviral Drug Development
- Application Summary : Pyrrolidine derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as potential antiviral agents .
- Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against various viruses .
- Results or Outcomes : For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Scientific Field: Synthesis of Biologically Active Indole Derivatives
- Application Summary : Indole derivatives, which can contain a pyrrolidine ring, have diverse biological activities and are used in the development of various drugs .
- Methods of Application : These derivatives are synthesized and then tested for a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Results or Outcomes : Various indole derivatives have shown promising results in these tests, leading to their use in the development of new therapeutic agents .
-
Scientific Field: Antiviral Drug Development
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which can contain a pyrrolidine ring, have been reported as potential antiviral agents .
- Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against various viruses .
- Results or Outcomes : For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Scientific Field: Synthesis of Biologically Active Indole Derivatives
- Application Summary : Indole derivatives, which can contain a pyrrolidine ring, have diverse biological activities and are used in the development of various drugs .
- Methods of Application : These derivatives are synthesized and then tested for a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Results or Outcomes : Various indole derivatives have shown promising results in these tests, leading to their use in the development of new therapeutic agents .
properties
IUPAC Name |
3,3-dimethyl-4-(2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-4-5-7-11(10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKADFJYXPSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(o-tolyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



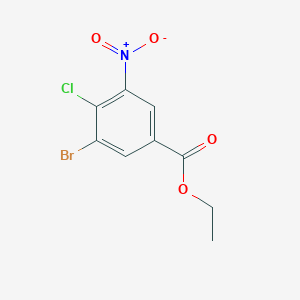
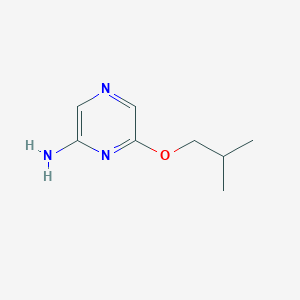

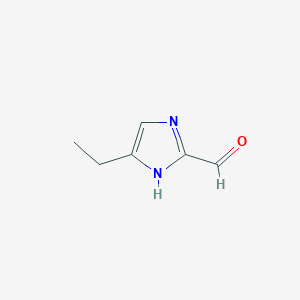
![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)

![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)
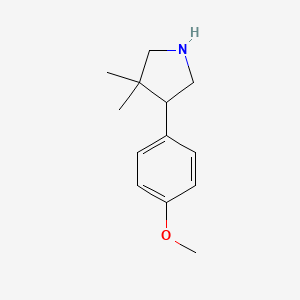


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)
![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)
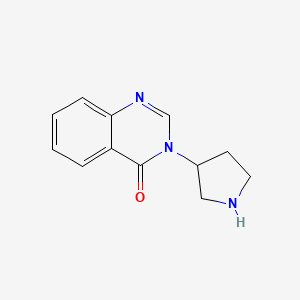
![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)